

# A Comprehensive Technical Guide to Thiazole-5-carboxylic Acid

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## Compound of Interest

Compound Name: Thiazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **thiazole-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental properties, synthesis, and biological relevance, presenting data and protocols in a manner accessible to researchers and developers.

## Nomenclature and Identification

The compound is systematically named according to IUPAC standards, though several synonyms are commonly used in literature and commercial listings.

- IUPAC Name: 1,3-thiazole-5-carboxylic acid[1]
- Synonyms: 5-Thiazolecarboxylic acid, **Thiazole-5-carboxylic acid**[1][2]
- CAS Number: 14527-41-4[1][2]
- PubChem CID: 84494[1][2]

## Physicochemical Properties

The key quantitative properties of **thiazole-5-carboxylic acid** are summarized below. These properties are crucial for its application in synthesis and formulation.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>3</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	129.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow or beige to light yellow solid	<a href="#">[2]</a>
Purity	≥ 96% (HPLC)	<a href="#">[2]</a>
InChI Key	YZVFSQQHQPPKNX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	C1=C(SC=N1)C(=O)O	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	Store at 0-8°C, sealed in dry conditions	<a href="#">[2]</a>

## Synthesis Protocols

**Thiazole-5-carboxylic acid** can be synthesized through various routes. A convenient and effective method involves a halogen-metal exchange reaction starting from 5-bromothiazole.[\[4\]](#)

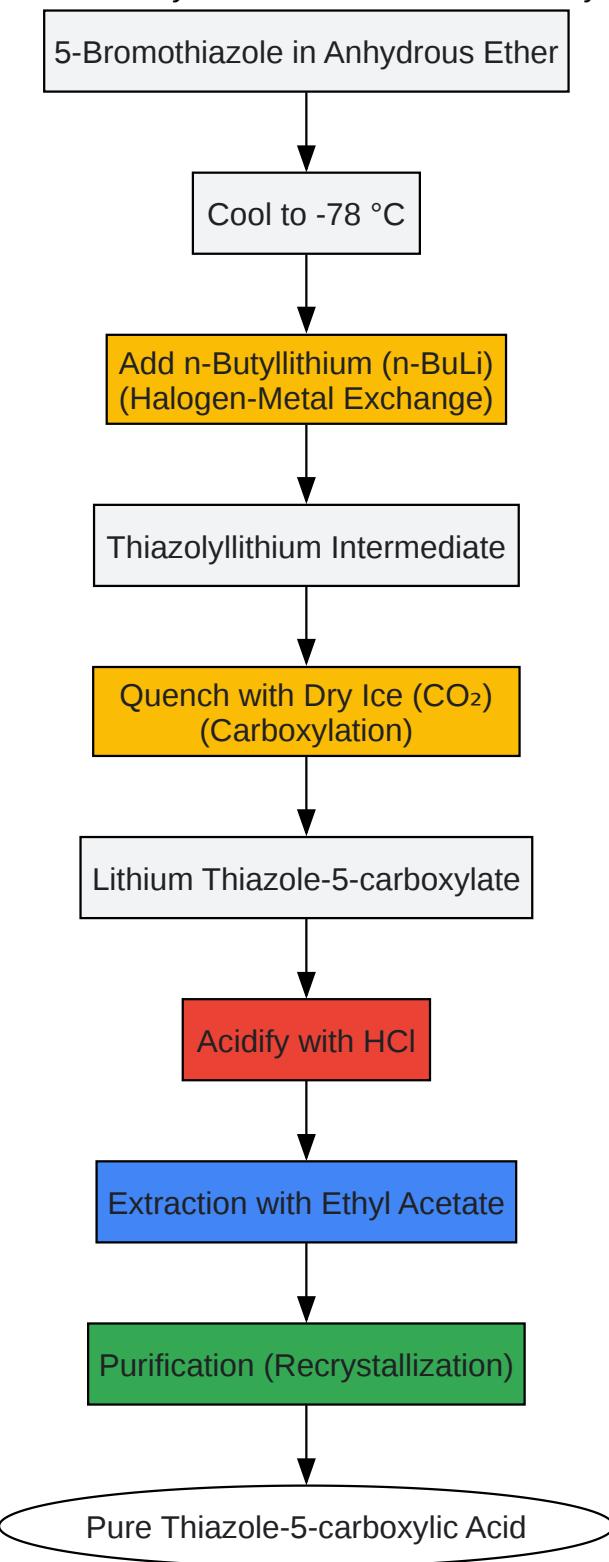
### Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol outlines the conversion of 5-bromothiazole to **thiazole-5-carboxylic acid**.

- Preparation of the Thiazolylolithium Intermediate:
  - Dissolve 5-bromothiazole in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
  - Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
  - Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The n-BuLi will react with the 5-bromothiazole to form the corresponding thiazolylolithium compound.[\[4\]](#)

- Maintain the reaction at -78 °C and stir for a designated period to ensure complete formation of the intermediate.
- Carboxylation:
  - Quench the reaction mixture by introducing a source of carbon dioxide. This can be achieved by pouring the solution over crushed dry ice (solid CO<sub>2</sub>) or by bubbling CO<sub>2</sub> gas through the mixture.
  - Allow the mixture to warm to room temperature slowly.
- Acidification and Extraction:
  - Once at room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the careful, dropwise addition of an aqueous acid, such as hydrochloric acid (HCl).
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
  - Combine the organic extracts and wash them with brine.
- Purification:
  - Dry the combined organic layer over an anhydrous drying agent like sodium sulfate.
  - Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  - The resulting crude product, **thiazole-5-carboxylic acid**, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.[\[5\]](#)

## Workflow for the Synthesis of Thiazole-5-carboxylic Acid

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Caption: Synthesis workflow via halogen-metal exchange.

## Biological Activity and Applications

The thiazole ring is a key structural motif in a wide range of biologically active compounds, including vitamin B1 (thiamine).<sup>[6]</sup> **Thiazole-5-carboxylic acid** and its derivatives serve as versatile building blocks in the development of novel therapeutic agents and other functional materials.

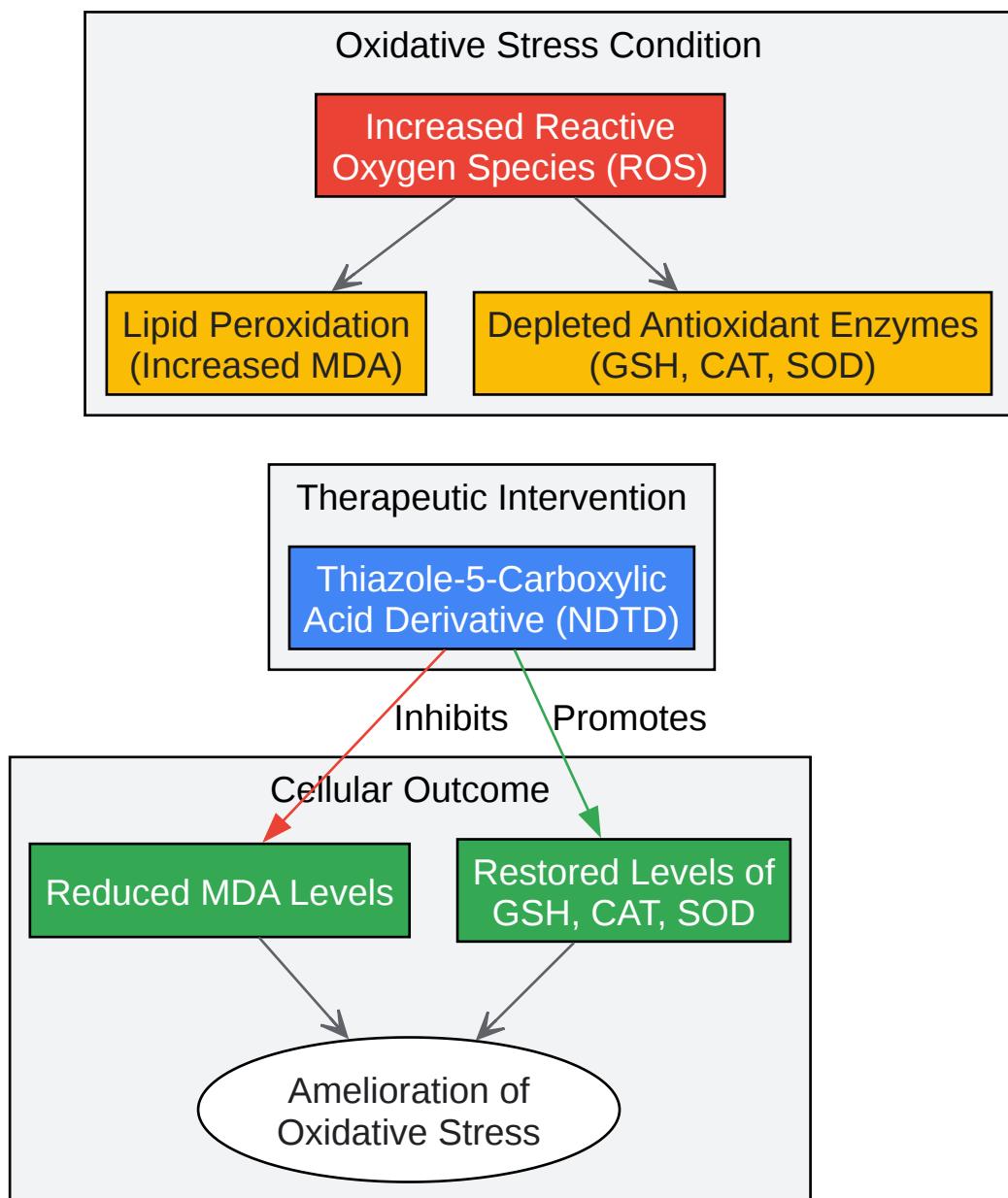
Key Application Areas:

- Pharmaceutical Development: It is a crucial intermediate for synthesizing drugs with antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.<sup>[2][6][7]</sup>
- Agrochemicals: The compound is used in formulating fungicides and herbicides.<sup>[2]</sup>
- Material Science: It is employed in the production of specialty polymers and dyes.<sup>[2]</sup>

Signaling Pathway: Role in Oxidative Stress Amelioration

Derivatives of **thiazole-5-carboxylic acid** have shown significant potential in mitigating conditions associated with oxidative stress, such as diabetes. For instance, the novel derivative "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" (NDTD) has been shown to ameliorate hyperglycemia and hyperlipidemia in diabetic rat models.<sup>[8]</sup> Its mechanism involves the attenuation of oxidative stress markers. The compound helps restore the levels of key antioxidant enzymes while reducing markers of cellular damage.<sup>[8]</sup>

## Mechanism of Oxidative Stress Reduction by a Thiazole Derivative

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Caption: Role of a thiazole derivative in mitigating oxidative stress.

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